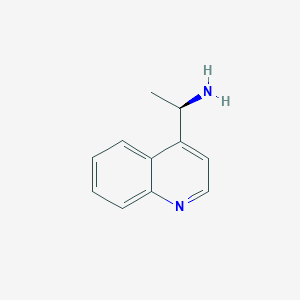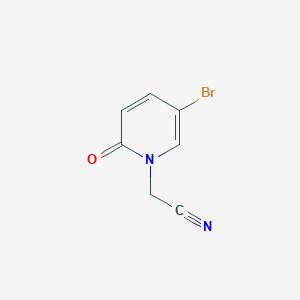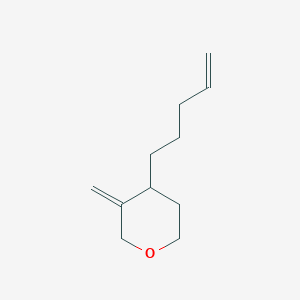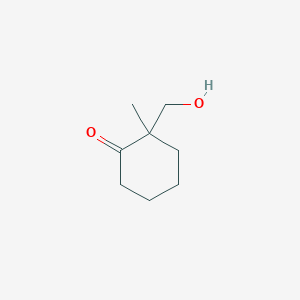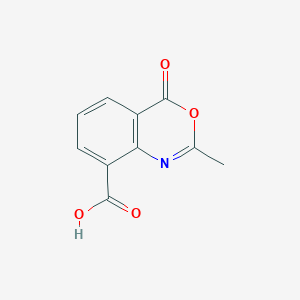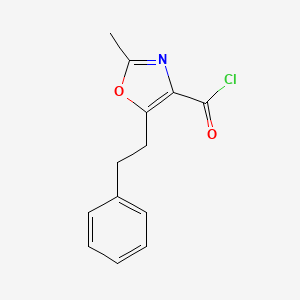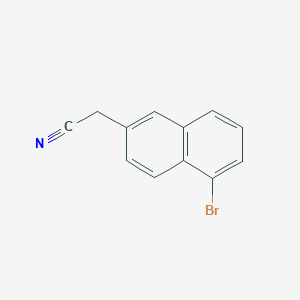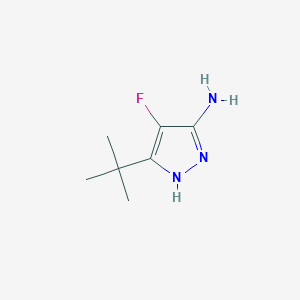
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl and fluorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base. The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl and fluorine substituents can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-1H-pyrazol-5-amine: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
4-Fluoro-1H-pyrazol-5-amine: Lacks the tert-butyl group, which can affect its steric properties and interactions with molecular targets.
3-(tert-Butyl)-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness
3-TERT-BUTYL-4-FLUORO-1H-PYRAZOL-5-AMINE is unique due to the combination of the tert-butyl and fluorine substituents, which confer distinct steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H12FN3 |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-tert-butyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H12FN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11) |
InChI Key |
OKXHUYVXPMZFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NN1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-1,6-dioxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B8643496.png)
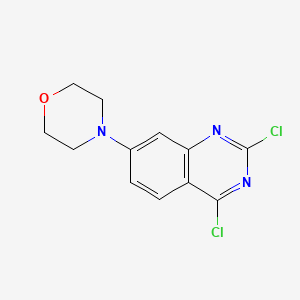
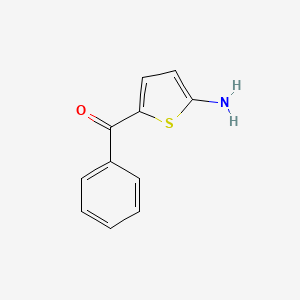
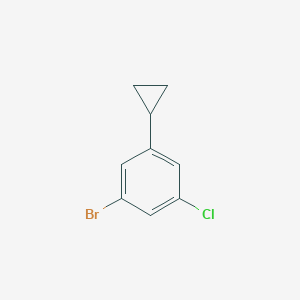
![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)
